molecular formula C10H14BrClN2O2 B6181501 2-bromo-4-tert-butyl-5-nitroaniline hydrochloride CAS No. 2613381-99-8

2-bromo-4-tert-butyl-5-nitroaniline hydrochloride

Cat. No.: B6181501
CAS No.: 2613381-99-8
M. Wt: 309.6
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Description

2-bromo-4-tert-butyl-5-nitroaniline hydrochloride is an organic compound with the molecular formula C10H13BrN2O2·HCl. It is a derivative of aniline, containing bromine, tert-butyl, and nitro functional groups. This compound is often used in various chemical reactions and research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-tert-butyl-5-nitroaniline hydrochloride typically involves multiple steps:

    Bromination: The addition of a bromine atom to the aromatic ring.

    Amination: Conversion of the nitro group to an amine group.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale nitration and bromination reactions under controlled conditions to ensure high yield and purity. The reactions are typically carried out in specialized reactors with precise temperature and pressure control.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-tert-butyl-5-nitroaniline hydrochloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Electrophilic Substitution: The aromatic ring can undergo further substitution reactions.

    Reduction: The nitro group can be reduced to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide and potassium carbonate.

    Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are used.

    Reduction: Reducing agents like hydrogen gas and palladium on carbon are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while reduction can produce 2-bromo-4-tert-butyl-5-aminoaniline.

Scientific Research Applications

2-bromo-4-tert-butyl-5-nitroaniline hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-tert-butyl-5-nitroaniline hydrochloride involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromine atom can engage in halogen bonding. These interactions can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-tert-butylaniline: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-tert-butyl-2-nitroaniline: Does not contain the bromine atom, affecting its reactivity and applications.

    2-bromo-5-nitroaniline: Lacks the tert-butyl group, influencing its steric properties and reactivity.

Uniqueness

2-bromo-4-tert-butyl-5-nitroaniline hydrochloride is unique due to the presence of all three functional groups (bromine, tert-butyl, and nitro) in its structure. This combination of functional groups imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.

Properties

CAS No.

2613381-99-8

Molecular Formula

C10H14BrClN2O2

Molecular Weight

309.6

Purity

95

Origin of Product

United States

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